![molecular formula C16H23NO3 B2885466 (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid CAS No. 955961-62-3](/img/structure/B2885466.png)
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid is an organic compound characterized by its unique structure, which includes a tert-butylbenzoyl group attached to an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid typically involves the following steps:
Formation of the tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Coupling with the amino acid: The tert-butylbenzoyl chloride is then reacted with an amino acid, such as L-valine, in the presence of a base like triethylamine (TEA) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or esters.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in various reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It can also serve as a model compound for studying the metabolism of similar molecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the tert-butyl group can influence the compound’s pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
作用機序
The mechanism of action of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylbenzoyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target.
類似化合物との比較
Similar Compounds
- (2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoic acid
- (2S)-2-[(4-tert-butylbenzoyl)amino]-3-hydroxybutanoic acid
Uniqueness
Compared to similar compounds, (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid has a unique combination of steric hindrance and electronic properties due to the tert-butyl group. This makes it particularly useful in studying the effects of bulky substituents on chemical reactivity and biological activity.
特性
IUPAC Name |
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)13(15(19)20)17-14(18)11-6-8-12(9-7-11)16(3,4)5/h6-10,13H,1-5H3,(H,17,18)(H,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXSPRBJLXYTDA-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
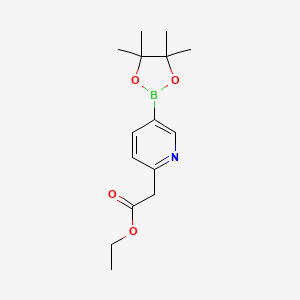
![2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2885385.png)
![1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2885386.png)
![2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2885387.png)
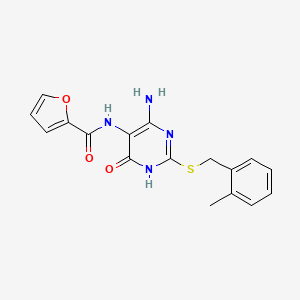
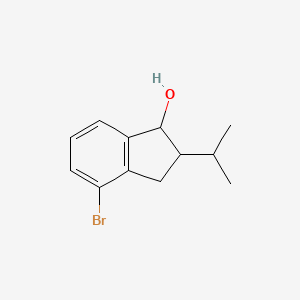
![3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID](/img/structure/B2885397.png)
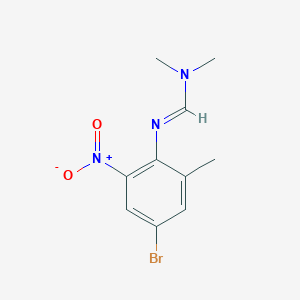
![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)
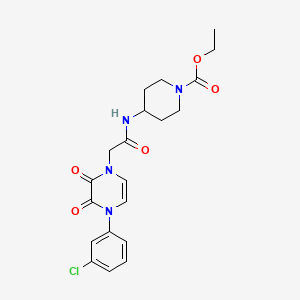
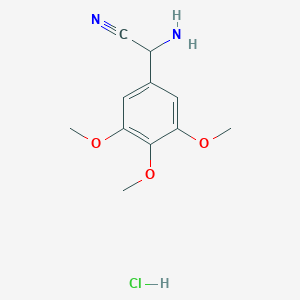
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2885403.png)
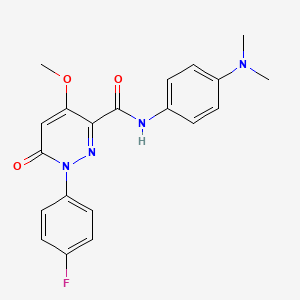
![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)
